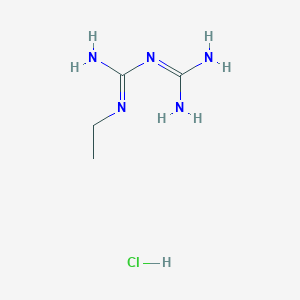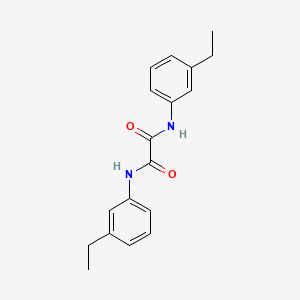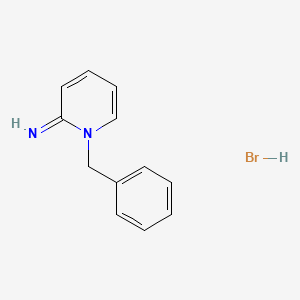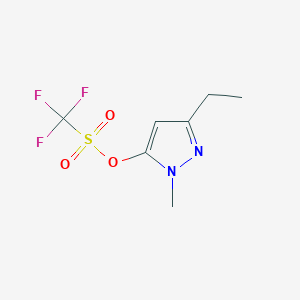![molecular formula C11H12Cl2N2O B13902853 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride CAS No. 1887009-51-9](/img/structure/B13902853.png)
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2O. It is known for its unique structure, which includes a quinoline backbone substituted with an aminoethyl group and a chlorine atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 6-position.
Aminoethylation: The chlorinated quinoline is then reacted with an appropriate aminoethylating agent to introduce the 1-aminoethyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the aminoethyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinolinone derivatives with modified functional groups.
Reduction Products: Compounds with altered aminoethyl groups.
Substitution Products: Quinoline derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to alter signaling pathways.
Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one
- 6-chloro-1H-quinolin-2-one
- 1-aminoethyl-quinoline derivatives
Uniqueness
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an aminoethyl group and a chlorine atom on the quinoline backbone makes it a valuable compound for various research applications.
Propiedades
Número CAS |
1887009-51-9 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O |
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
Clave InChI |
BRWRYFMSCOCVEL-FYZOBXCZSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
SMILES canónico |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


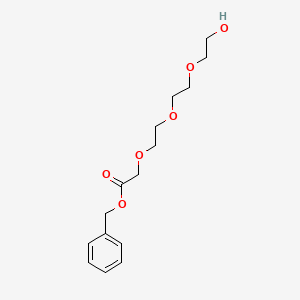
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
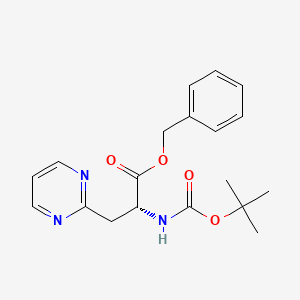
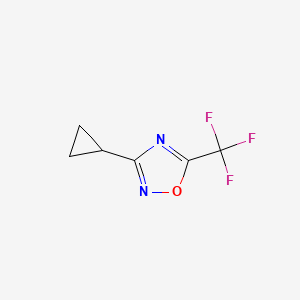

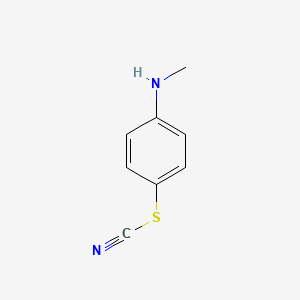

![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
